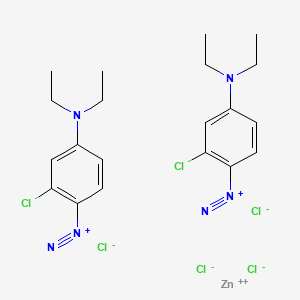

zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride

Beschreibung

IUPAC Name: Zinc; 4-(diethylamino)-2-methylbenzenediazonium; tetrachloride Synonyms:

- 4-(Diethylamino)-2-methylbenzenediazonium tetrachlorozincate(2−)

- Fast Violet B salt (approximately 20% dye content)

- CAS RN: 318958-37-1

Molecular Formula: (C₁₁H₁₆N₃Cl)₂·ZnCl₂ Molecular Weight: 559 g/mol Structure: Comprises a benzenediazonium core substituted with diethylamino and methyl groups, complexed with zinc chloride.

Applications: Primarily used as a diazo dye precursor in textiles and industrial colorants . Its diazonium group enables coupling reactions to form azo dyes.

Safety: Classified as explosive when dry and sensitive to heat, light, or shock . Zinc compounds are listed under Community Right-To-Know regulations due to toxicity concerns .

Eigenschaften

CAS-Nummer |

67763-26-2 |

|---|---|

Molekularformel |

C20H26Cl6N6Zn |

Molekulargewicht |

628.5 g/mol |

IUPAC-Name |

zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride |

InChI |

InChI=1S/2C10H13ClN3.4ClH.Zn/c2*1-3-14(4-2)8-5-6-10(13-12)9(11)7-8;;;;;/h2*5-7H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI-Schlüssel |

WEWRLBQDAGWPJO-UHFFFAOYSA-J |

Kanonische SMILES |

CCN(CC)C1=CC(=C(C=C1)[N+]#N)Cl.CCN(CC)C1=CC(=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2-chloro-4-(diethylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then reacted with zinc chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as hydroxyl, halide, or cyanide ions.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide.

Coupling Reactions: These reactions are often performed in alkaline conditions using sodium hydroxide and are carried out at low temperatures to ensure the stability of the diazonium compound.

Major Products

Substitution Reactions: Products include phenols, halobenzenes, and nitriles.

Coupling Reactions: Products are azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride is primarily utilized as a reagent in organic synthesis. It facilitates diazo coupling reactions, where it forms azo compounds through the reaction with aromatic amines. These azo compounds are essential intermediates in the synthesis of various organic materials.

Key Applications:

- Synthesis of Azo Compounds: The compound enables the formation of azo linkages (N=N) which are crucial for producing dyes and pigments used in textiles and coatings.

- Functional Group Transformations: It can be transformed into other functional groups, such as nitro or fluoro groups, making it versatile for synthesizing new materials.

Dye Production

The compound is extensively used in the dye industry due to its ability to form stable azo dyes. These dyes are characterized by their vivid colors and are widely used in textiles, plastics, and food coloring.

Case Study:

- Azo Dye Synthesis: A study demonstrated that zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride could effectively couple with various aromatic amines to produce high-yield azo dyes with excellent stability and colorfastness.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a precursor for synthesizing biologically active molecules. Its ability to introduce functional groups allows for the development of new drugs.

Key Insights:

- Drug Development: Researchers have explored the use of diazonium salts like zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride to create compounds with potential therapeutic effects against various diseases .

Interaction Studies

Research on the interactions of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride with nucleophiles has provided insights into its reactivity patterns. Understanding these interactions is crucial for optimizing its use in synthetic pathways.

Findings:

- Studies have shown that this compound reacts favorably with various substrates, enhancing its utility as an electrophile in coupling reactions.

Environmental Considerations

While the applications of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride are extensive, it is essential to consider its environmental impact. Proper handling and disposal methods must be employed to mitigate any potential hazards associated with its use.

Regulatory Insights:

- Compliance with environmental regulations regarding hazardous substances is critical in industries utilizing this compound .

Summary Table of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Organic Synthesis | Reagent for azo compound synthesis | Formation of stable azo dyes |

| Dye Production | Key component in dye manufacturing | High yield and colorfastness |

| Pharmaceutical Use | Precursor for biologically active compounds | Development of new therapeutic agents |

| Interaction Studies | Reactivity analysis with nucleophiles | Enhanced understanding of electrophilic behavior |

| Environmental Impact | Considerations for safe handling and disposal | Compliance with regulations |

Wirkmechanismus

The mechanism of action of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions. These intermediates can undergo various reactions, including substitution and coupling, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Substituent Modifications

Key Observations :

- Electron-donating groups (e.g., diethylamino, morpholino) enhance stability in solution but reduce thermal stability in solid form .

- Bulky substituents (e.g., morpholine) may hinder coupling reactions compared to simpler groups like methyl .

Counterion Variations

Key Observations :

- Tetrafluoroborate (BF₄⁻) salts exhibit higher solubility in polar solvents compared to zinc chloride complexes, enabling electrochemical applications .

- Zinc chloride complexes are preferred in dye industries for their controlled reactivity and cost-effectiveness .

Spectroscopic Data

Biologische Aktivität

Zinc; 2-chloro-4-(diethylamino)benzenediazonium; tetrachloride, often referred to as a diazonium compound, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms, and potential applications based on recent studies.

Overview and Synthesis

The compound is synthesized through the diazotization of 2-chloro-4-(diethylamino)aniline using nitrous acid, followed by the reaction with zinc chloride to form the tetrachlorozincate complex. This process typically requires low temperatures to stabilize the diazonium salt during synthesis.

The biological activity of zinc; 2-chloro-4-(diethylamino)benzenediazonium; tetrachloride is primarily attributed to its diazonium group, which is highly reactive. The mechanism involves:

- Substitution Reactions : The diazonium group can be replaced by various nucleophiles, allowing for diverse chemical transformations.

- Coupling Reactions : It can participate in azo coupling reactions with phenols and aromatic amines, leading to the formation of azo dyes, which have applications in biological labeling and imaging.

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function and activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of zinc-based compounds. For instance, zinc complexes have been shown to induce apoptosis in cancer cell lines such as HeLa cells. The mechanism involves:

- DNA Cross-Linking : Zinc ions can form cross-links between DNA strands, inhibiting cell division and promoting cell death.

- Reactive Oxygen Species (ROS) Generation : Zinc compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Antimicrobial Activity

Zinc compounds exhibit significant antimicrobial properties. Research indicates that zinc(II) derivatives demonstrate higher antibacterial activity compared to traditional antibiotics like ampicillin. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Case Studies

- Antiproliferative Activity Against HeLa Cells :

- Antibacterial Efficacy :

Comparative Analysis

| Compound Type | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Zinc; 2-Chloro-4-(Diethylamino)Benzenediazonium | Moderate | Significant | DNA cross-linking, ROS generation |

| Zinc(II) Dichloroethylenediamine | High | Moderate | Apoptosis induction via DNA interaction |

| Zinc(II) Cysteine Dithiocarbamate | High | High | Covalent binding with DNA |

Q & A

Basic: What foundational steps and theoretical considerations guide the synthesis of zinc-2-chloro-4-(diethylamino)benzenediazonium tetrachloride?

Methodological Answer:

- Synthesis Protocol :

- Diazotization: Start with the precursor 2-chloro-4-(diethylamino)aniline under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt.

- Coordination: Introduce zinc chloride (ZnCl₂) to the diazonium solution, maintaining low temperatures to stabilize the reactive intermediate.

- Isolation: Precipitate the complex via solvent evaporation or salting-out, followed by recrystallization for purity .

- Theoretical Framework : Align reaction conditions with ligand-field theory to predict coordination geometry (e.g., tetrahedral vs. octahedral) and electronic transitions. Use UV-Vis spectroscopy to validate electronic interactions .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental stability data for this compound?

Methodological Answer:

- Triangulation Strategy :

- DFT Calculations : Optimize molecular geometry using density functional theory (DFT) and compare bond lengths/angles with X-ray crystallography data .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures experimentally and correlate with computed lattice energies .

- Error Analysis : Identify outliers by cross-referencing solvent effects (e.g., polar vs. nonpolar) in simulations with empirical stability tests .

Basic: Which spectroscopic techniques are most effective for characterizing this complex, and how should data validation be performed?

Methodological Answer:

- Key Techniques :

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion peaks and compare with NIST Chemistry WebBook reference data .

Advanced: What interdisciplinary frameworks support integrating electrochemical data with material science applications?

Methodological Answer:

- Conceptual Frameworks :

- Electrochemical Impedance Spectroscopy (EIS) : Map charge-transfer resistance to assess conductivity for material applications .

- Theoretical Alignment : Use Marcus theory to interpret electron-transfer kinetics in catalytic or semiconductor contexts .

- Data Integration : Combine cyclic voltammetry (CV) results with DFT-calculated HOMO-LUMO gaps to predict redox-active behavior .

Basic: How does the benzenediazonium ligand’s electronic structure influence the zinc complex’s reactivity?

Methodological Answer:

- Electronic Effects :

- Experimental Validation : Compare reactivity trends (e.g., ligand substitution kinetics) with computational electrostatic potential maps .

Advanced: What ethical and procedural challenges arise when combining high-throughput screening with traditional characterization?

Methodological Answer:

- Challenges :

- Methodological Solutions : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and reproducibility .

Basic: What parameters are critical for preventing decomposition during diazotization?

Methodological Answer:

- Optimized Conditions :

- Maintain pH < 1 using excess HCl to protonate the diazonium intermediate.

- Control temperature (<5°C) to suppress side reactions (e.g., dimerization).

- Use inert atmospheres (N₂/Ar) to avoid oxidative degradation .

- Monitoring : Track reaction progress via real-time UV-Vis at 300–400 nm to detect premature decomposition .

Advanced: How can hybrid DFT-experimental workflows predict electrochemical properties?

Methodological Answer:

- Workflow Design :

- DFT Inputs : Calculate redox potentials using solvation models (e.g., COSMO) and compare with CV data .

- Validation : Correlate computed electron affinities with experimental reduction potentials, adjusting for solvent dielectric effects .

- Case Study : For zinc complex electrocatalysis, benchmark DFT-predicted overpotentials against bulk electrolysis results .

Basic: What scaling considerations ensure reproducibility in pilot-scale synthesis?

Methodological Answer:

- Scale-Up Protocol :

- Heat Transfer : Use jacketed reactors to maintain consistent temperatures during exothermic steps .

- Mixing Efficiency : Optimize impeller design to prevent localized concentration gradients.

- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time purity monitoring .

Advanced: How do crystallographic and spectroscopic data inform mechanistic studies of ligand substitution?

Methodological Answer:

- Mechanistic Probes :

- Theoretical Modeling : Use molecular dynamics (MD) simulations to predict substitution kinetics and validate with stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.